Cas no 4310-80-9 (Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI))

Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI) structure
4310-80-9 structure
Product Name:Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI)
Número CAS:4310-80-9
MF:C37H39N2Na5O13S
Megavatios:866.725024461746
CID:329660
PubChem ID:2735087
Update Time:2025-04-19

Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI) Propiedades químicas y físicas

Nombre e identificación

    • Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI)
    • Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-me
    • METHYL RED THYMOL BLUE IND
    • Acetic acid, [[[a-[3-[[bis(carboxymethyl)amino]methyl]-5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene]-o-sulfobenzyl]-3-isopropyl-6-methyl-5-salicyl]imino]di-,pentasodium salt (8CI)
    • Aceticacid, [[[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-isopropyl-2-methyl-a-(o-sulfophenyl)benzylidene]-5-isopropyl-2-methyl-6-oxo-1,4-cyclohexadien-1-yl]methyl]imino]di-,pentasodium salt (7CI)
    • Methylthymol Blue, pentasodium salt
    • Thym
    • 4310-80-9
    • pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate
    • Glycine, N-((3-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)(2-sulfophenyl)methylene)-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohex adien-1-yl)methyl)-N-(carboxymethyl)-, pentasodium salt
    • AKOS024375460
    • Renchi: 1S/C37H44N2O13S.5Na/c1-19(2)24-11-26(21(5)28(36(24)48)13-38(15-31(40)41)16-32(42)43)35(23-9-7-8-10-30(23)53(50,51)52)27-12-25(20(3)4)37(49)29(22(27)6)14-39(17-33(44)45)18-34(46)47;;;;;/h7-12,19-20,48H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,50,51,52);;;;;/q;5*+1/p-5/b35-27+;;;;;
    • Clave inchi: VNQDABAEOKWJDY-HRXGHFQDSA-I
    • Sonrisas: S(C1C=CC=CC=1/C(=C1/C=C(C(C(CN(CC(=O)[O-])CC(=O)[O-])=C/1C)=O)C(C)C)/C1C=C(C(=C(CN(CC(=O)[O-])CC(=O)[O-])C=1C)O)C(C)C)(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Atributos calculados

  • Calidad precisa: 844.184189
  • Masa isotópica única: 844.184189
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 15
  • Recuento de átomos pesados: 58
  • Cuenta de enlace giratorio: 12
  • Complejidad: 1560
  • Recuento de unidades de unión covalente: 6
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 27
  • Xlogp3: none
  • Superficie del Polo topológico: 259

Propiedades experimentales

  • Punto de ebullición: 891.6°Cat760mmHg
  • Punto de inflamación: 493°C

Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI) Literatura relevante

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